molecular formula C8H17NO3 B14563602 4,5-Dihydroxy-2-propan-2-ylpentanamide CAS No. 61837-27-2

4,5-Dihydroxy-2-propan-2-ylpentanamide

Cat. No.: B14563602
CAS No.: 61837-27-2
M. Wt: 175.23 g/mol
InChI Key: LKMZIYPRPFJDMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dihydroxy-2-propan-2-ylpentanamide is an organic compound characterized by the presence of hydroxyl groups and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydroxy-2-propan-2-ylpentanamide typically involves multi-step organic reactions. One common method includes the hydroxylation of a suitable precursor followed by amide formation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydroxy-2-propan-2-ylpentanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

4,5-Dihydroxy-2-propan-2-ylpentanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5-Dihydroxy-2-propan-2-ylpentanamide involves its interaction with specific molecular targets. The hydroxyl and amide groups play a crucial role in its binding affinity and reactivity. The pathways involved may include enzyme inhibition, receptor binding, and modulation of biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dihydroxy-2-methylpentanamide
  • 4,5-Dihydroxy-2-ethylpentanamide
  • 4,5-Dihydroxy-2-propylpentanamide

Uniqueness

4,5-Dihydroxy-2-propan-2-ylpentanamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Properties

CAS No.

61837-27-2

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

4,5-dihydroxy-2-propan-2-ylpentanamide

InChI

InChI=1S/C8H17NO3/c1-5(2)7(8(9)12)3-6(11)4-10/h5-7,10-11H,3-4H2,1-2H3,(H2,9,12)

InChI Key

LKMZIYPRPFJDMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC(CO)O)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.